molecular formula C10H15Cl2N3O B2363230 (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride CAS No. 1349700-01-1

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B2363230
CAS No.: 1349700-01-1
M. Wt: 264.15
InChI Key: XZSOMXVCEGTNLX-WWPIYYJJSA-N
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Description

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyridine ring attached to a pyrrolidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyridine-4-carboxylic acid with (S)-pyrrolidin-3-amine. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the amide bond . The resulting product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of lactams.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is unique due to its specific combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;;/h1-2,4-5,9H,3,6-7,11H2;2*1H/t9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSOMXVCEGTNLX-WWPIYYJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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